Melarsomine dihydrochloride
Overview
Description
Melarsomine dihydrochloride is an arsenic-based anthelmintic compound primarily used in veterinary medicine. It is marketed under trade names such as Immiticide and Diroban. This compound is specifically approved by the FDA for the treatment of adult heartworm (Dirofilaria immitis) infections in dogs . It is not approved for use in cats or dogs with late-stage infections .
Preparation Methods
The synthesis of melarsomine dihydrochloride involves several steps:
Conversion of Trichlorotriazine to Diaminochlorotriazine: Trichlorotriazine is converted to diaminochlorotriazine in an ammoniacal medium.
Formation of Melarsen Acid Hydrochloride: Diaminochlorotriazine is then converted to melarsen acid hydrochloride in the presence of arsanilic acid.
Reduction to Melarsen Oxide Dihydrate: The melarsen acid hydrochloride is reduced to melarsen oxide dihydrate.
Final Conversion to this compound: Melarsen oxide dihydrate is converted to this compound in the presence of cysteamine hydrochloride
Chemical Reactions Analysis
Melarsomine dihydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Melarsomine dihydrochloride has several applications in scientific research:
Veterinary Medicine: It is the only FDA-approved treatment for adult heartworm infections in dogs.
Parasitology: It is used to study the biology and treatment of parasitic infections, particularly those caused by Dirofilaria immitis.
Pharmacology: Research on this compound helps in understanding its pharmacodynamics and pharmacokinetics.
Mechanism of Action
Melarsomine dihydrochloride contains arsenic, which is the active ingredient that kills both adult and immature heartworms. The exact molecular targets and pathways are not fully understood, but it is known to disrupt cellular processes in the parasites, leading to their death .
Comparison with Similar Compounds
Melarsomine dihydrochloride is unique due to its specific use in treating heartworm infections in dogs. Similar compounds include:
Moxidectin: Used as an alternative in cases where melarsomine is unavailable or contraindicated.
Doxycycline: Often used in combination with other treatments for heartworm infections.
This compound stands out due to its specific approval for heartworm treatment and its arsenic-based mechanism of action.
Properties
IUPAC Name |
2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21AsN8S2.2ClH/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13;;/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZUMAJTJUZEKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23AsCl2N8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237545 | |
Record name | Melarsenoxide cysteamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89141-50-4 | |
Record name | Melaminylthioarsenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089141504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melarsenoxide cysteamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90237545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELARSOMINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CVA716Q71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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